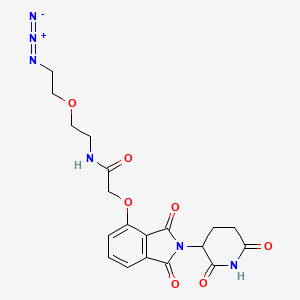
Thalidomide-O-acetamido-PEG1-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-PEG1-C2-azide is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of thalidomide, a drug known for its immunomodulatory and anti-angiogenic properties. This compound is particularly notable for its application in targeted protein degradation, a cutting-edge approach in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG1-C2-azide typically involves multiple steps, starting with the modification of thalidomide. The process includes the introduction of a polyethylene glycol (PEG) linker and an azide functional group. The PEG linker enhances the solubility and stability of the compound, while the azide group allows for further functionalization through click chemistry reactions.
Initial Modification of Thalidomide: Thalidomide is first reacted with acetic anhydride to introduce an acetamido group.
PEGylation: The acetamido-thalidomide is then reacted with a PEG linker, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Azide Introduction: Finally, the PEGylated thalidomide is reacted with sodium azide to introduce the azide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is particularly useful in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for the reduction of the azide group to an amine.
Coupling Reagents: Like DCC for the PEGylation step.
Major Products
Triazole Derivatives: Formed through click chemistry reactions.
Amine Derivatives: Resulting from the reduction of the azide group.
Applications De Recherche Scientifique
Thalidomide-O-acetamido-PEG1-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders, by modulating protein levels.
Industry: Utilized in the development of advanced drug delivery systems and diagnostic tools.
Mécanisme D'action
The mechanism of action of Thalidomide-O-acetamido-PEG1-C2-azide involves its role as a degrader building block in targeted protein degradation. The compound contains an E3 ligase ligand that binds to the E3 ubiquitin ligase enzyme. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker and azide group allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: Another thalidomide derivative used in PROTAC technology.
Thalidomide-O-PEG4-azide: A similar compound with a longer PEG linker, used in click chemistry.
Uniqueness
Thalidomide-O-acetamido-PEG1-C2-azide is unique due to its specific combination of functional groups, which provide enhanced solubility, stability, and versatility in chemical reactions. Its ability to participate in click chemistry and targeted protein degradation makes it a valuable tool in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C19H20N6O7 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
N-[2-(2-azidoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20N6O7/c20-24-22-7-9-31-8-6-21-15(27)10-32-13-3-1-2-11-16(13)19(30)25(18(11)29)12-4-5-14(26)23-17(12)28/h1-3,12H,4-10H2,(H,21,27)(H,23,26,28) |
Clé InChI |
UEBWOTMORCLMHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















